molecular formula C9H6ClNO B161477 6-Chloro-2-hydroxyquinoline CAS No. 1810-67-9

6-Chloro-2-hydroxyquinoline

Cat. No.: B161477
CAS No.: 1810-67-9
M. Wt: 179.6 g/mol
InChI Key: OJEBWFGRUPIVSD-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxyquinoline is a halogenated derivative of quinoline, characterized by the presence of a chlorine atom at the sixth position and a hydroxyl group at the second position of the quinoline ring. Its molecular formula is C9H6ClNO, and it has a molecular weight of 179.60 g/mol . This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-hydroxyquinoline can be achieved through several methods. One common approach involves the chlorination of 2-hydroxyquinoline. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminophenol with chloroacetyl chloride followed by cyclization can yield this compound. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalysts can enhance the selectivity and yield of the desired product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydroxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The hydroxyl group at the second position can be oxidized to form quinoline-2,6-dione. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can undergo reduction reactions to form 6-chloro-2-aminoquinoline. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products

    Substitution: 6-Methoxy-2-hydroxyquinoline.

    Oxidation: Quinoline-2,6-dione.

    Reduction: 6-Chloro-2-aminoquinoline.

Scientific Research Applications

6-Chloro-2-hydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial and antifungal agent.

    Medicine: Research has shown that derivatives of this compound possess anticancer activity. They are investigated for their potential to inhibit the growth of cancer cells.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties. Additionally, it serves as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydroxyquinoline involves its interaction with biological targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microorganisms, leading to their inhibition or death. The compound can chelate metal ions, disrupting essential enzymatic processes in pathogens.

In anticancer research, this compound derivatives are thought to induce apoptosis in cancer cells by activating specific signaling pathways. These pathways involve the generation of reactive oxygen species and the activation of caspases, leading to programmed cell death.

Comparison with Similar Compounds

6-Chloro-2-hydroxyquinoline can be compared with other halogenated quinoline derivatives, such as:

    8-Chloro-2-hydroxyquinoline: Similar structure but with the chlorine atom at the eighth position. It exhibits different reactivity and biological activity.

    6-Bromo-2-hydroxyquinoline: Bromine atom instead of chlorine. It has similar chemical properties but may differ in reactivity due to the larger atomic radius of bromine.

    6-Chloro-4-hydroxyquinoline: Hydroxyl group at the fourth position. This compound has distinct chemical and biological properties compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to undergo selective chemical transformations makes it a valuable compound in various fields of research.

Properties

IUPAC Name

6-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEBWFGRUPIVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315975
Record name 6-Chloro-2-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-67-9
Record name 1810-67-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-2-HYDROXYQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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